IWP L6

Übersicht

Beschreibung

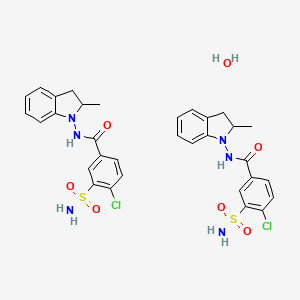

IWP-L6, auch bekannt als Porcupine-Inhibitor III, ist ein hochpotenter Inhibitor des Enzyms Porcupine (EC50: 0,5 nM). Porcupine ist eine membrangebundene O-Acyltransferase, die eine entscheidende Rolle bei der Palmitoylierung von Wnt-Proteinen spielt, die für die Wnt-Signalwege unerlässlich sind . Diese Verbindung hat ein bedeutendes Potenzial gezeigt, Wnt-abhängige Prozesse wie die Schwanzfloss Regeneration und die posteriore Achsenbildung bei Zebrafischen zu hemmen .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von IWP-L6 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Zu den wichtigsten Schritten gehören:

- Bildung des Thieno[3,2-d]pyrimidin-2-yl-Kerns.

- Einführung der Phenyl- und Pyridinylgruppen.

- Schlussendlich Kupplungsreaktionen, um die Thioacetamid-Einheit zu binden .

Industrielle Produktionsmethoden: Die industrielle Produktion von IWP-L6 folgt in der Regel dem gleichen Syntheseweg wie die Laborsynthese, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Faktoren sind die Temperaturkontrolle, die Auswahl des Lösungsmittels und Reinigungstechniken wie Umkristallisation und Chromatographie .

Arten von Reaktionen:

Oxidation: IWP-L6 kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom in der Thioacetamid-Einheit.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen in der Verbindung zielen.

Substitution: Die aromatischen Ringe in IWP-L6 können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole und Amine.

Substitution: Halogenierte, nitrierte und sulfonierte Derivate.

Wirkmechanismus

Target of Action

IWP-L6, also known as Porcn Inhibitor III, is a highly active and potent inhibitor of Porcupine (Porcn) . Porcn is a membrane-bound O-acyltransferase (MBOAT) that catalyzes the palmitoylation of Wnt proteins .

Mode of Action

IWP-L6 interacts with its target, Porcn, to inhibit the palmitoylation of Wnt proteins . This interaction significantly inhibits the phosphorylation of dishevelled 2 (Dvl2) in HEK293 cells , a biochemical event associated with many Wnt-dependent cellular responses .

Biochemical Pathways

The inhibition of Porcn by IWP-L6 affects the Wnt signaling pathway . The Wnt pathway plays a critical role in various biological processes, including cell proliferation, differentiation, and migration. By inhibiting Porcn, IWP-L6 can effectively block the Wnt signaling pathway .

Pharmacokinetics

IWP-L6 has good stability in human plasma but weaker stability in rat and mouse plasma . This suggests that the compound’s bioavailability may vary across different species. The compound is soluble in DMSO .

Result of Action

The inhibition of the Wnt signaling pathway by IWP-L6 has several effects. In zebrafish, IWP-L6 effectively blocks tailfin regeneration and inhibits posterior axis formation at low micromolar concentrations . In cultured mouse embryonic kidneys, IWP-L6 significantly reduces branching morphogenesis at a concentration of 10 nM, and completely blocks the Wnt signaling pathway at a concentration of 50 nM .

Action Environment

The action of IWP-L6 can be influenced by environmental factors. For instance, in vivo assays in zebrafish have shown that IWP-L6 rapidly activates under certain conditions . .

Biochemische Analyse

Biochemical Properties

IWP-L6 targets the Wnt signaling pathway, as Porcupine is the enzyme that catalyzes the palmitoylation of Wnt proteins . In HEK293 cells, IWP-L6 has been found to significantly inhibit the phosphorylation of dishevelled 2 (Dvl2), a biochemical event associated with many Wnt-dependent cellular responses .

Cellular Effects

IWP-L6 has shown to inhibit Wnt-dependent processes such as tailfin regeneration and posterior axis formation in zebrafish . It also reduces branching morphogenesis in cultured mouse embryonic kidneys . In the context of infection, IWP-L6 treatment could maintain inhibited both Wnt/β-catenin as well as Wnt/Ca +2 signaling pathways .

Molecular Mechanism

IWP-L6 docks in the PORCN catalytic site, providing insights into PORCN pharmacologic inhibition . This structural model provides mechanistic insights into PORCN substrate recognition and catalysis as well as the inhibition of its enzymatic activity .

Temporal Effects in Laboratory Settings

IWP-L6 is stable in human plasma over 24 hours, but it was rapidly metabolized in rat plasma (t1/2 = 190 min), murine plasma (t1/2 = 2 min), and the murine liver S9 fractions (t1/2 = 26 min) . The major metabolites are the amide cleavage products .

Metabolic Pathways

IWP-L6 is involved in the Wnt signaling pathway. Porcupine, the target of IWP-L6, is the enzyme that catalyzes the palmitoylation of Wnt proteins . This modification is crucial for the proper functioning of the Wnt signaling pathway.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of IWP-L6 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

- Formation of the thieno[3,2-d]pyrimidin-2-yl core.

- Introduction of the phenyl and pyridinyl groups.

- Final coupling reactions to attach the thioacetamide moiety .

Industrial Production Methods: Industrial production of IWP-L6 typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: IWP-L6 can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety.

Reduction: Reduction reactions can target the carbonyl groups in the compound.

Substitution: The aromatic rings in IWP-L6 can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

IWP-L6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung verwendet, um den Wnt-Signalweg und seine Hemmung zu untersuchen.

Biologie: Wird in Zellkulturstudien eingesetzt, um die Rolle der Wnt-Signalgebung bei der Zelldifferenzierung und Entwicklung zu untersuchen.

Medizin: Potenzielles Therapeutikum für Krankheiten, die mit abweichender Wnt-Signalgebung einhergehen, wie z. B. Krebs und Fibrose.

5. Wirkmechanismus

IWP-L6 übt seine Wirkung aus, indem es das Enzym Porcupine hemmt, das für die Palmitoylierung von Wnt-Proteinen verantwortlich ist. Diese Hemmung verhindert die Aktivierung und Sekretion von Wnt-Proteinen und blockiert so den Wnt-Signalweg. Zu den molekularen Zielstrukturen gehören Dishevelled 2 (Dvl2) und andere nachgeschaltete Effektoren des Wnt-Signalwegs .

Ähnliche Verbindungen:

IWP-2: Ein weiterer potenter Porcupine-Inhibitor mit einem IC50 von 27 nM.

LGK974: Ein selektiver Porcupine-Inhibitor, der in klinischen Studien zur Krebsbehandlung eingesetzt wird.

Wnt-C59: Ein hochwirksamer Wnt-Signalweg-Antagonist mit PORCN-Enzymaktivität.

Einzigartigkeit von IWP-L6: IWP-L6 zeichnet sich durch seine extrem hohe Potenz (EC50: 0,5 nM) und Stabilität im menschlichen Plasma aus. Es hat in verschiedenen biologischen Assays eine signifikante Aktivität gezeigt, was es zu einem wertvollen Werkzeug für die Untersuchung der Wnt-Signalgebung und ihrer Auswirkungen auf Krankheiten macht .

Vergleich Mit ähnlichen Verbindungen

IWP-2: Another potent Porcupine inhibitor with an IC50 of 27 nM.

LGK974: A selective Porcupine inhibitor used in clinical trials for cancer treatment.

Wnt-C59: A highly effective Wnt signaling antagonist with PORCN enzymatic activity.

Uniqueness of IWP-L6: IWP-L6 stands out due to its extremely high potency (EC50: 0.5 nM) and stability in human plasma. It has shown significant activity in various biological assays, making it a valuable tool for studying Wnt signaling and its implications in disease .

Eigenschaften

IUPAC Name |

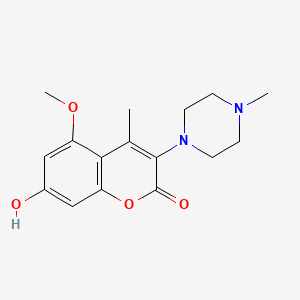

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESQGTFWEQMCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does IWP-L6 impact Trypanosoma cruzi infection?

A1: IWP-L6 inhibits the activity of PORCN, an O-acyltransferase essential for Wnt protein secretion. [, ] Wnt signaling is crucial for T. cruzi replication within macrophages. [, ] By inhibiting PORCN, IWP-L6 disrupts Wnt signaling, leading to decreased parasite replication within host cells and reduced tissue parasitism in a mouse model of Chagas disease. [, ]

Q2: What are the immunological effects of IWP-L6 treatment during T. cruzi infection?

A2: Research suggests that during the acute phase of T. cruzi infection, Wnt signaling promotes a Th2-type immune response, which is associated with increased parasite burden and fibrosis. [] IWP-L6 treatment during this phase was shown to suppress the Th2 response and maintain the suppressive activity of Treg cells in mice. [] This modulation of the immune response towards a less parasite-permissive environment is thought to contribute to the control of parasite replication and prevention of cardiac damage. []

Q3: What is the significance of the structural model of PORCN in relation to IWP-L6?

A3: The structural model of PORCN helps us understand how IWP-L6 interacts with the enzyme. [] Studies suggest that IWP-L6 binds to the catalytic site of PORCN, likely interfering with the binding of its substrates, palmitoleoyl-CoA and Wnt proteins. [] This structural insight is valuable for designing more potent and selective PORCN inhibitors, which could lead to more effective treatments for Wnt-related diseases, including Chagas disease. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

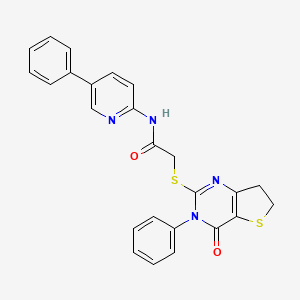

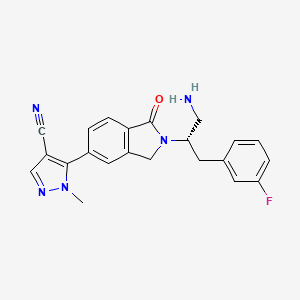

![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)

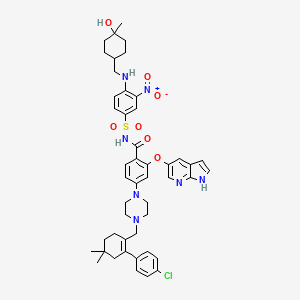

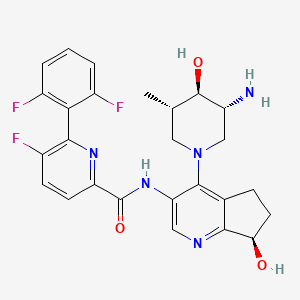

![(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride](/img/structure/B608092.png)

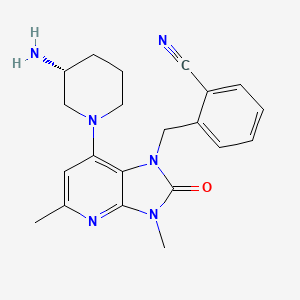

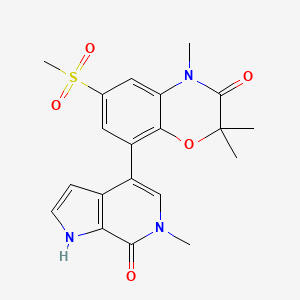

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)

![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)